molecular formula C6H3Br2N3 B1601082 3,6-Dibromopyrazolo[1,5-a]pyrimidine CAS No. 55405-68-0

3,6-Dibromopyrazolo[1,5-a]pyrimidine

Cat. No.: B1601082
CAS No.: 55405-68-0
M. Wt: 276.92 g/mol
InChI Key: UTYZRARNCOWBRK-UHFFFAOYSA-N
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Description

3,6-Dibromopyrazolo[1,5-a]pyrimidine is a heterocyclic compound with the molecular formula C6H3Br2N3. It is a derivative of pyrazolo[1,5-a]pyrimidine, characterized by the presence of two bromine atoms at the 3rd and 6th positions of the pyrazolo ring.

Biochemical Analysis

Biochemical Properties

3,6-Dibromopyrazolo[1,5-a]pyrimidine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, this compound has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. This interaction can lead to the inhibition or activation of these enzymes, thereby affecting various cellular processes .

Cellular Effects

The effects of this compound on cells are diverse and depend on the type of cell and the specific cellular processes involved. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell growth, differentiation, and apoptosis . Additionally, it can affect the expression of genes involved in these pathways, leading to changes in cellular function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these molecules, leading to changes in their activity and function. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins . This inhibition can have downstream effects on various cellular processes, including cell signaling and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as the modulation of enzyme activities and the regulation of cellular processes. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. For example, this compound can affect the activity of enzymes involved in pyrimidine metabolism, leading to changes in metabolic flux and metabolite levels . These interactions can have downstream effects on cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can influence its activity and function, as well as its accumulation in certain tissues.

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with other biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromopyrazolo[1,5-a]pyrimidine typically involves the bromination of pyrazolo[1,5-a]pyrimidine. One common method includes the reaction of pyrazolo[1,5-a]pyrimidine with bromine in the presence of a suitable solvent such as ethanol or water . The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for reproducibility and scalability. This involves the use of advanced techniques such as Suzuki–Miyaura cross-coupling reactions, which allow for the efficient formation of carbon-carbon bonds in the presence of palladium catalysts . The use of Buchwald ligands further enhances the selectivity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromopyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which are valuable intermediates in the synthesis of more complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dibromopyrazolo[1,5-a]pyrimidine is unique due to its specific bromine substitutions, which confer distinct reactivity and properties. These substitutions make it a versatile intermediate for further functionalization and application in various fields .

Properties

IUPAC Name

3,6-dibromopyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-4-1-9-6-5(8)2-10-11(6)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYZRARNCOWBRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480292
Record name 3,6-Dibromopyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55405-68-0
Record name 3,6-Dibromopyrazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55405-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dibromopyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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